molecular formula C13H17F4N5O2S B10959680 N-{2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethyl}-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide

N-{2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethyl}-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10959680
M. Wt: 383.37 g/mol
InChI Key: OYUQKBJMUOECBK-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves unique routes due to its special substitution pattern. Notably, the van Leusen pyrrole synthesis and the halogen dance reaction are employed.

      Reaction Conditions: Specific reaction conditions are tailored to achieve the desired functionalization.

      Industrial Production: While industrial-scale production methods are not widely documented, research laboratories likely employ similar synthetic strategies.

  • Chemical Reactions Analysis

      Reactions: The compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Reagents such as oxidants, reducing agents, and nucleophiles are used. Reaction conditions depend on the specific transformation.

      Major Products: The products formed from these reactions would vary based on the specific reaction type and conditions.

  • Scientific Research Applications

      Biology: Investigating its impact on cellular processes, especially related to SDH inhibition.

      Medicine: Potential therapeutic applications, such as antifungal properties.

      Industry: Its use as an intermediate in fungicide production.

  • Mechanism of Action

      Molecular Targets: The compound inhibits SDH, disrupting the electron transport chain in mitochondria.

      Pathways Involved: By blocking SDH, it interferes with energy production and disrupts fungal metabolism.

  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C13H17F4N5O2S

    Molecular Weight

    383.37 g/mol

    IUPAC Name

    N-[2-[3,5-bis(difluoromethyl)pyrazol-1-yl]ethyl]-1-ethyl-3-methylpyrazole-4-sulfonamide

    InChI

    InChI=1S/C13H17F4N5O2S/c1-3-21-7-11(8(2)19-21)25(23,24)18-4-5-22-10(13(16)17)6-9(20-22)12(14)15/h6-7,12-13,18H,3-5H2,1-2H3

    InChI Key

    OYUQKBJMUOECBK-UHFFFAOYSA-N

    Canonical SMILES

    CCN1C=C(C(=N1)C)S(=O)(=O)NCCN2C(=CC(=N2)C(F)F)C(F)F

    Origin of Product

    United States

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